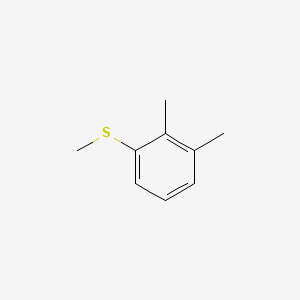

2,3-Dimethylphenyl methyl sulfide

Übersicht

Beschreibung

2,3-Dimethylphenyl methyl sulfide, also known as 1,2-Dimethyl-3-methylsulfanyl-benzene, is an organic compound with the molecular formula C9H12S. It is a derivative of phenyl methyl sulfide, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is primarily used in scientific research and as an intermediate in chemical synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3-Dimethylphenyl methyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of 2,3-dimethylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the reaction between 2,3-dimethylphenol and methylthiol. The reaction conditions are optimized to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethylphenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as diethyl ether or tetrahydrofuran.

Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Regeneration of the sulfide form.

Substitution: Functionalized derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethylphenyl methyl sulfide is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules. It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of fine chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 2,3-Dimethylphenyl methyl sulfide involves its interaction with various molecular targets and pathways. In oxidation reactions, the sulfur atom undergoes oxidation to form sulfoxides and sulfones, which can further participate in various chemical transformations. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups on the benzene ring, which can enhance its nucleophilicity and facilitate electrophilic aromatic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenyl methyl sulfide: The parent compound without the methyl substitutions.

2,4-Dimethylphenyl methyl sulfide: A similar compound with methyl groups at the 2nd and 4th positions.

3,4-Dimethylphenyl methyl sulfide: A similar compound with methyl groups at the 3rd and 4th positions.

Uniqueness

2,3-Dimethylphenyl methyl sulfide is unique due to the specific positioning of the methyl groups at the 2nd and 3rd positions on the benzene ring. This substitution pattern influences its chemical reactivity and physical properties, making it distinct from other methyl-substituted phenyl methyl sulfides .

Biologische Aktivität

Overview

2,3-Dimethylphenyl methyl sulfide (CAS Number: 66794-10-3) is an organic compound with the molecular formula CHS. It is a derivative of phenyl methyl sulfide, characterized by the presence of two methyl groups at the 2nd and 3rd positions of the benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and toxicology, due to its potential biological activities and interactions with biological systems.

Synthesis Methods:

- Base-Catalyzed Reaction: A common method for synthesizing this compound involves reacting 2,3-dimethylphenol with methylthiol in the presence of a base like sodium hydroxide under reflux conditions.

- Catalytic Processes: In industrial settings, catalysts such as palladium or nickel may be employed to enhance yield and efficiency during synthesis.

Chemical Properties:

- The compound undergoes various chemical reactions, including oxidation to form sulfoxides and sulfones, reduction back to sulfide forms, and electrophilic aromatic substitution reactions due to the electron-donating effects of the methyl groups on the benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action involves:

- Oxidative Metabolism: The oxidation of the sulfur atom can lead to the formation of biologically active metabolites that may exhibit different pharmacological properties.

- Electrophilic Interactions: The compound can act as an electrophile, potentially modifying nucleophilic sites on proteins and nucleic acids, which may influence cellular functions.

Case Studies

- Industrial Exposure Incident:

-

Health Impact Studies:

- Epidemiological studies have shown that workers exposed to volatile sulfur compounds like DMS reported symptoms including headaches and cognitive difficulties. However, attributing these symptoms specifically to this compound requires further investigation due to potential confounding factors from co-exposures .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential electrophilic activity; limited data on specific biological effects |

| Dimethyl Sulfide (DMS) | Structure | Known irritant; neurotoxic effects; implicated in acute toxicity cases |

| Phenyl Methyl Sulfide | Structure | Similar reactivity; less studied in biological contexts |

Eigenschaften

IUPAC Name |

1,2-dimethyl-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDDJRJBQYPQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.